molecular formula C6H13NaO3S B049861 Sodium hexane-1-sulfonate CAS No. 2832-45-3

Sodium hexane-1-sulfonate

Cat. No. B049861
CAS RN: 2832-45-3
M. Wt: 188.22 g/mol
InChI Key: QWSZRRAAFHGKCH-UHFFFAOYSA-M
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Description

Sodium hexane-1-sulfonate, also known as 1-Hexanesulfonic acid sodium salt, is a low molecular weight alkylsulfonate . It is used as an ion pairing reagent for High-Performance Liquid Chromatography (HPLC) and as an anionic surfactant . It is also used for the analysis of small organic compounds, pharmaceutical products, and metabolites .


Molecular Structure Analysis

The molecular formula of Sodium hexane-1-sulfonate is C6H13NaO3S . It has a molecular weight of 188.22 g/mol . The structure of Sodium hexane-1-sulfonate consists of a hexane chain with a sulfonate group attached to one end and a sodium ion associated with the sulfonate group .


Chemical Reactions Analysis

Sodium hexane-1-sulfonate is used as a base in organic coupling reactions such as Suzuki coupling reactions . It is also used as an ion-pairing reagent for HPLC and is involved in the analysis of peptides and proteins .


Physical And Chemical Properties Analysis

Sodium hexane-1-sulfonate is a white crystalline solid . It has a molecular weight of 188.22 g/mol . It does not form micelles in solution due to its low molecular weight .

Scientific Research Applications

Ion Pair Chromatography

Sodium hexane-1-sulfonate is widely used as an ion pairing reagent in ion pair chromatography, particularly for High-Performance Liquid Chromatography (HPLC) . This technique is essential for the separation and analysis of compounds that are not sufficiently volatile or stable for gas chromatography. Sodium hexane-1-sulfonate enhances the retention of analytes with ionizable functional groups by forming ion pairs. This application is critical in pharmaceuticals for the purification of drugs and in biochemistry for the analysis of peptides and proteins.

Suzuki Coupling Reactions

In organic chemistry, Sodium hexane-1-sulfonate serves as a base in Suzuki coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s role in these reactions demonstrates its importance in the development of new pharmaceuticals and materials.

Capillary Electrophoresis

Another significant application of Sodium hexane-1-sulfonate is in high-performance capillary electrophoresis . This method is used for the separation of biological molecules like peptides and proteins. The compound’s ability to act as an ion pairing agent allows for better resolution and analysis of these molecules, which is vital for understanding biological processes and developing biotechnological products.

Biomaterials Enhancement

Sodium hexane-1-sulfonate is involved in the field of biomaterials, where sulfonation processes enhance material properties . The introduction of sulfonic acid groups into biomaterials can significantly impact cellular responses, such as adhesion, proliferation, and differentiation. This is particularly relevant in regenerative medicine and tissue engineering, where the interaction between materials and biological systems is crucial.

Safety And Hazards

Sodium hexane-1-sulfonate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid contact with skin and eyes, and not to breathe dust . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

sodium;hexane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S.Na/c1-2-3-4-5-6-10(7,8)9;/h2-6H2,1H3,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSZRRAAFHGKCH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062657
Record name 1-Hexanesulfonic acid, sodium salt
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White chunks or powder; [Alfa Aesar MSDS]
Record name 1-Hexanesulfonic acid sodium salt
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Product Name

Sodium hexane-1-sulfonate

CAS RN

2832-45-3
Record name 1-Hexanesulfonic acid
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Record name 1-Hexanesulfonic acid, sodium salt (1:1)
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Record name 1-Hexanesulfonic acid, sodium salt
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Record name Sodium hexane-1-sulphonate, monohydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Sodium 1-Hexanesulfonate in the reviewed research?

A1: Sodium 1-Hexanesulfonate is primarily utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for analyzing various compounds. [, , , , , , , , , , , , ]

Q2: Can you provide examples of specific analytes separated using Sodium 1-Hexanesulfonate in HPLC?

A2: Certainly. Sodium 1-Hexanesulfonate has been used in HPLC methods for analyzing pharmaceuticals like vitamins (B1, B6, C), dihydralazine sulfate, hydrochlorothiazide, and levodopa methyl ester. [, , , ] It has also been utilized in analyzing environmental contaminants like paraquat. []

Q3: How does Sodium 1-Hexanesulfonate enhance the separation of these analytes in HPLC?

A3: As an ion-pairing reagent, Sodium 1-Hexanesulfonate forms temporary complexes with charged analytes in the mobile phase. This interaction modifies the analyte's polarity, leading to improved retention and separation on the reversed-phase HPLC column. [, , ]

Q4: Aside from HPLC, are there other applications of Sodium 1-Hexanesulfonate highlighted in the research?

A4: Yes, research also demonstrates its use in studying mixed micelle formation in ternary systems alongside non-ionic surfactants. [] Additionally, studies have investigated its alkali-fusion reactions, which lead to the formation of olefins through an E2 elimination mechanism. []

Q5: Are there studies focusing on the environmental impact or degradation of Sodium 1-Hexanesulfonate?

A5: While the provided research primarily focuses on analytical applications and chemical reactions, one study investigated the solubility of ethane in aqueous solutions of Sodium 1-Hexanesulfonate alongside other sodium alkanesulfonates. [] This type of study can provide insights into the behavior of such compounds in aquatic environments.

Q6: Is there any information available about the toxicity or safety profile of Sodium 1-Hexanesulfonate?

A6: The provided research primarily focuses on analytical and chemical aspects of Sodium 1-Hexanesulfonate, and does not provide detailed information about its toxicity or safety profile. Further research would be necessary to thoroughly assess these aspects.

Q7: Has Sodium 1-Hexanesulfonate been explored in drug delivery or targeting strategies?

A7: The provided research does not mention the use of Sodium 1-Hexanesulfonate in drug delivery or targeting. Its primary application, as highlighted in the papers, revolves around analytical chemistry and investigating chemical reactions.

Q8: Are there any known alternatives or substitutes for Sodium 1-Hexanesulfonate in its specific applications?

A9: While the research does not explicitly compare alternatives, other ion-pairing reagents are commonly used in HPLC depending on the specific analytes and separation conditions required. Examples include different alkyl sulfonates, alkylamines, and buffers. [, ]

Q9: What analytical methods are commonly employed to characterize and quantify Sodium 1-Hexanesulfonate?

A10: Although not directly addressed, the research implies that standard analytical techniques used in conjunction with HPLC, such as UV-Vis detection, are suitable for quantifying Sodium 1-Hexanesulfonate when used as a reagent. [, , ] Further characterization might involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

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